N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
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Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound with a unique structure that combines a methoxyphenyl group, a naphthyl group, and a dihydropyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the methoxyphenyl ethylamine: This can be achieved by reacting 2-methoxyphenylacetonitrile with ethylamine under basic conditions.
Synthesis of the naphthyl dihydropyridazinone: This involves the cyclization of a naphthyl hydrazine derivative with an appropriate diketone.
Coupling of the two intermediates: The final step involves coupling the methoxyphenyl ethylamine with the naphthyl dihydropyridazinone using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the dihydropyridazinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydride in DMF (dimethylformamide) followed by the addition of the desired nucleophile.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a hydroxyl derivative at the carbonyl position.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The exact mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dihydropyridazinone moiety could play a key role in binding to these targets, while the methoxyphenyl and naphthyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
Uniqueness
N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is unique due to the presence of the dihydropyridazinone moiety, which is not commonly found in similar compounds. This moiety may confer unique biological activity and binding properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-31-23-9-5-4-7-19(23)14-15-26-24(29)17-28-25(30)13-12-22(27-28)21-11-10-18-6-2-3-8-20(18)16-21/h2-13,16H,14-15,17H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGODUVBLNMJQQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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